molecular formula C6H10Cl2N4 B1377435 6-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 1432679-10-1

6-Aminopyridine-2-carboximidamide dihydrochloride

Cat. No.: B1377435
CAS No.: 1432679-10-1
M. Wt: 209.07 g/mol
InChI Key: OBEYEYNJKKZYAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 6-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-Aminopyridine-2-carboximidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

6-aminopyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYEYNJKKZYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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